

Application Notes and Protocols: BI-0115 in Acute Ischemic Stroke Studies

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Compound of Interest

Compound Name: BI-0115

Cat. No.: B15614244

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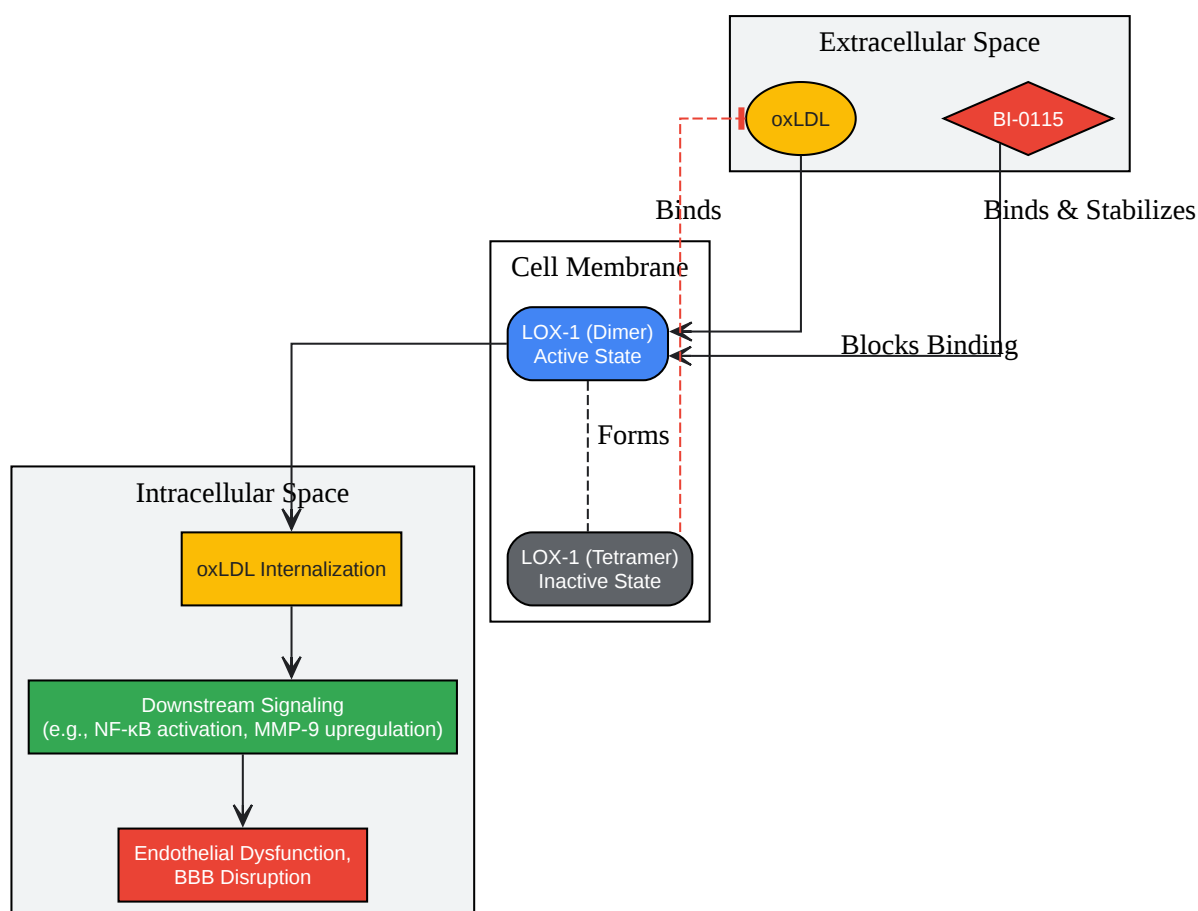
Introduction

BI-0115 is a selective, small-molecule inhibitor of the Lectin-like oxidized low-density lipoprotein (oxLDL) receptor-1 (LOX-1).^{[1][2][3]} Elevated levels of oxLDL and the subsequent activation of LOX-1 are implicated in the pathogenesis of various cardiovascular diseases, including atherosclerosis and potentially acute ischemic stroke.^{[1][4][5]} In the context of ischemic stroke, LOX-1 activation on endothelial cells is believed to contribute to endothelial dysfunction, inflammation, and disruption of the blood-brain barrier (BBB).^{[6][7]} **BI-0115** presents a valuable research tool for investigating the role of the LOX-1 pathway in stroke pathology and as a potential therapeutic agent. These application notes provide a summary of the current understanding of **BI-0115**, its mechanism of action, and protocols for its use in preclinical acute ischemic stroke models.

Mechanism of Action

BI-0115 inhibits the cellular uptake of oxLDL by binding to the C-type lectin-like domain (CTLD) of the LOX-1 receptor.^{[4][5]} Uniquely, **BI-0115** does not directly block the oxLDL binding site. Instead, it stabilizes an inactive tetrameric state of the LOX-1 receptor.^{[1][4][5]} The binding of two **BI-0115** molecules induces the formation of a dimer of the homodimeric LOX-1, effectively creating a tetramer that prevents the conformational changes necessary for oxLDL binding and internalization.^{[4][5]} This inhibition of LOX-1 signaling can potentially mitigate downstream inflammatory pathways and cellular damage.

Signaling Pathway



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Caption: Mechanism of **BI-0115** action on the LOX-1 receptor.

Quantitative Data Summary

The following tables summarize the in vitro binding affinity and potency of **BI-0115**, as well as its pharmacokinetic properties. Preclinical data from a thromboembolic rat model of acute ischemic stroke is also presented.

Table 1: In Vitro Profile of BI-0115

Parameter	Assay	Value (μM)	Reference
Potency	LOX-1 Cellular Uptake (IC ₅₀)	5.4	[1][2][3]
Binding Affinity	Surface Plasmon Resonance (Kd)	4.3	[1][2][3]
Isothermal Titration Calorimetry (Kd)	6.99	[1][2][3]	
Selectivity	Scavenger Receptor Class B Type I (SR-BI) (IC ₅₀)	>100	[1][2]
hERG Channel (IC ₅₀)	>10	[1][2]	

Table 2: Physicochemical and Pharmacokinetic Properties of BI-0115

Parameter	Value	Reference
Solubility (pH 7)	Moderate (0.001 μg/mL)	[1]
Permeability (Caco-2)	Moderate (30 x 10 ⁻⁶ cm/s)	[1]
Microsomal Stability	Not optimal (primarily an in vitro tool)	[1]

Table 3: Preclinical Efficacy of BI-0115 in a Rat Model of Acute Ischemic Stroke

Animal Model	Treatment Groups	Key Outcomes	Reference
Thromboembolic Rat Stroke Model	1. Vehicle + rt-PA (4h post-stroke)	- Increased edema and hemorrhage	[6]
	2. BI-0115 + rt-PA (4h post-stroke)	- Significantly improved neurological function	[6]
	- Reduced edema	[6]	
	3. JNJ0966 (MMP-9 inhibitor) + rt-PA	- Attenuated hemorrhagic transformation, edema, and MMP-9 activity	[6]

Experimental Protocols

In Vitro oxLDL Uptake Inhibition Assay

This protocol is based on the principles described for the characterization of **BI-0115**.[\[5\]](#)

Objective: To determine the IC₅₀ of **BI-0115** for the inhibition of oxidized LDL uptake in cells overexpressing the LOX-1 receptor.

Materials:

- CHO-K1 cell line with doxycycline-inducible human LOX-1 expression.
- Fluorescently labeled oxLDL (e.g., AF647-oxLDL).
- **BI-0115** and a negative control (e.g., BI-1580).
- Doxycycline.
- Cell culture medium and supplements.
- Assay plates (e.g., 96-well or 384-well).

- High-content imaging system or fluorescence plate reader.
- Hoechst 33342 for nuclear staining.

Procedure:

- Cell Seeding: Seed the CHO-TREx-hLOX-1 cells into assay plates at an appropriate density and allow them to adhere overnight.
- Induction of LOX-1 Expression: Induce the expression of the human LOX-1 receptor by adding doxycycline to the culture medium and incubate for 24 hours. A control group without doxycycline should be included.
- Compound Preparation: Prepare a serial dilution of **BI-0115** in assay buffer. Also, prepare solutions of positive control (e.g., a known LOX-1 blocking antibody) and negative control.
- Treatment: Remove the culture medium and add the **BI-0115** dilutions and controls to the respective wells.
- oxLDL Incubation: Add fluorescently labeled oxLDL to all wells at a final concentration determined by prior optimization.
- Incubation: Incubate the plates for a defined period (e.g., 4 hours) at 37°C to allow for oxLDL internalization.
- Cell Staining and Fixing: Wash the cells with PBS, then fix with paraformaldehyde. Stain the nuclei with Hoechst 33342.
- Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the internalized fluorescent oxLDL signal per cell.
- Data Analysis: Plot the percentage of inhibition of oxLDL uptake against the concentration of **BI-0115**. Calculate the IC₅₀ value using a suitable nonlinear regression model.

In Vivo Thromboembolic Stroke Model Protocol

This protocol is adapted from the methodology described in the study by Wendt et al. (2023) investigating **BI-0115** in a rat model.^[6]

Objective: To evaluate the therapeutic potential of **BI-0115**, alone or in combination with delayed rt-PA, on stroke outcomes.

Animal Model: Adult male rats (e.g., Sprague-Dawley or Wistar).

Materials:

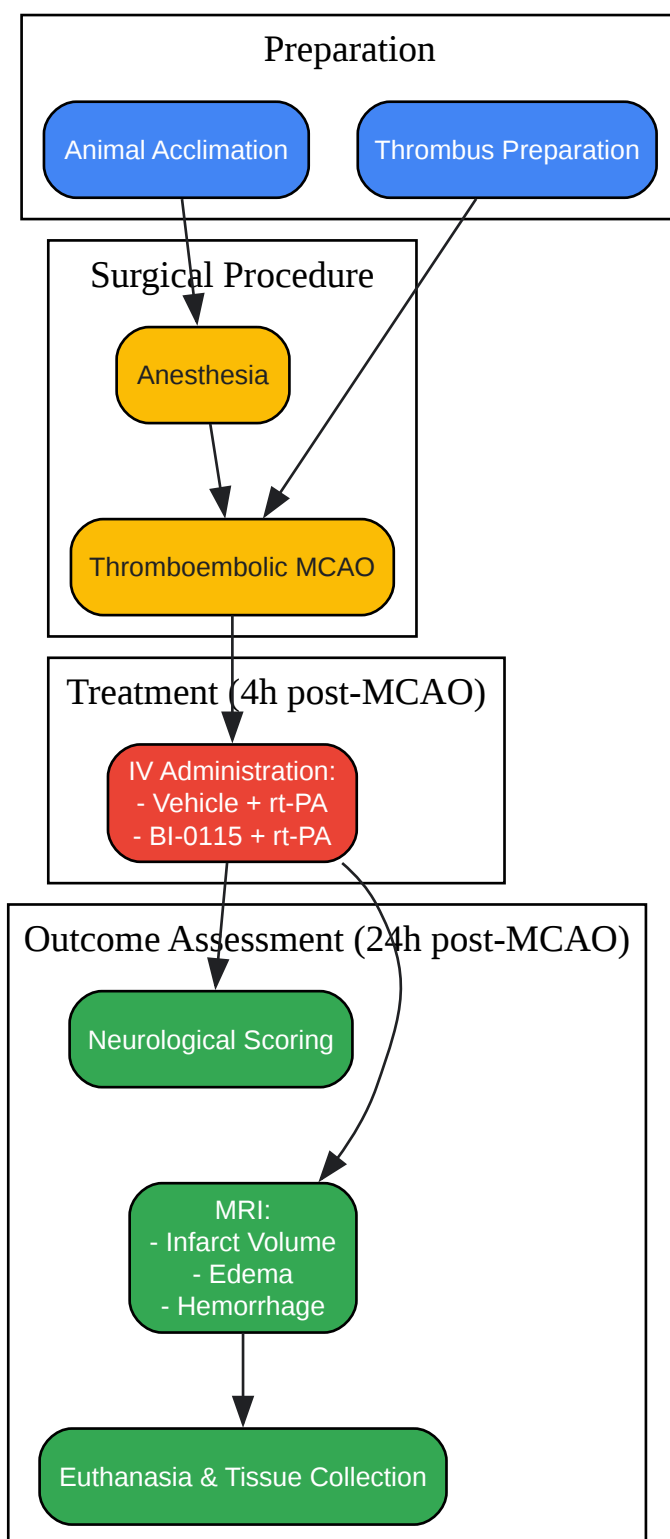
- **BI-0115**.
- Recombinant tissue plasminogen activator (rt-PA).
- Anesthetic (e.g., isoflurane).
- Thrombin.
- Catheters.
- Surgical instruments for middle cerebral artery occlusion (MCAO).
- MRI for infarct volume, edema, and hemorrhage assessment.
- Behavioral testing apparatus for neurological function assessment (e.g., sensorimotor tests).

Procedure:

- Thromboembolic Stroke Induction:
 - Anesthetize the rat.
 - Introduce a homologous blood clot (prepared by mixing blood with thrombin) into the external carotid artery and advance it to the origin of the middle cerebral artery (MCA) to induce an ischemic stroke.
 - Confirm vessel occlusion using a suitable method (e.g., laser Doppler flowmetry).
- Treatment Administration:
 - At a predetermined time post-stroke induction (e.g., 4 hours, to model a clinically relevant delayed treatment window), administer the treatments intravenously.

- Group 1 (Vehicle Control): Administer the vehicle for **BI-0115** followed by rt-PA.
- Group 2 (**BI-0115**): Administer **BI-0115** at the desired dose, followed by rt-PA.
- Additional control groups could include **BI-0115** alone and sham-operated animals.
- Post-operative Care and Monitoring:
 - Monitor the animals for recovery from anesthesia and any adverse effects.
 - Provide supportive care, including hydration and nutrition, as needed.
- Outcome Assessments (e.g., at 24 hours post-stroke):
 - Neurological Function: Perform a battery of sensorimotor tests to assess neurological deficits.
 - MRI Analysis: Anesthetize the animals and perform MRI scans to evaluate:
 - Infarct volume (e.g., using T2-weighted imaging).
 - Cerebral edema.
 - Hemorrhagic transformation (e.g., using gradient-echo sequences).
- Tissue Processing (Optional):
 - Following the final imaging or behavioral assessments, animals can be euthanized, and brain tissue collected for histological or biochemical analysis (e.g., western blotting for LOX-1 and MMP-9 expression, zymography for MMP-9 activity).

Visualization of Experimental Workflow



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